molecular formula C8H8BrClZn B6333787 4-Chlorophenethylzinc bromide CAS No. 1142215-67-5

4-Chlorophenethylzinc bromide

Cat. No.: B6333787
CAS No.: 1142215-67-5
M. Wt: 284.9 g/mol
InChI Key: RLHDISCQVRHXCY-UHFFFAOYSA-M
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Description

4-Chlorophenethylzinc bromide (C₈H₉BrClZn) is an organozinc reagent characterized by a phenethyl group (a benzene ring attached via a two-carbon chain) substituted with a chlorine atom at the para position. This compound is typically employed in cross-coupling reactions, such as the Negishi coupling, to introduce chlorinated aromatic moieties into organic frameworks. Its structure combines the electronic effects of the chlorine substituent with the steric properties of the phenethyl group, making it valuable in pharmaceutical and materials synthesis. Organozinc reagents like this are generally less reactive but more selective than Grignard reagents, enabling their use in complex molecule assembly .

Properties

IUPAC Name

bromozinc(1+);1-chloro-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.BrH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHDISCQVRHXCY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=C(C=C1)Cl.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cross-Coupling Reactions

4-Chlorophenethylzinc bromide demonstrates exceptional performance in palladium-catalyzed Negishi cross-coupling reactions. This reaction follows a well-established catalytic cycle involving three key steps:

Reaction PhaseDescriptionCatalytic Components
Oxidative AdditionPd(0) inserts into carbon-electrophile bond (e.g., aryl/vinyl halides)Pd(PPh₃)₄ or Pd(dba)₂ with ligands
TransmetallationZinc reagent transfers organic group to palladium centerTHF solvent at -78°C to 25°C
Reductive EliminationPd(II) releases coupled product while regenerating Pd(0) catalystRequires heat (50-80°C)

Example reaction with 4-bromotoluene:
4-Chlorophenethylzinc bromide + 4-bromotoluene → 4-chloro-4'-methylbiphenyl
(Yield: 72-85% using 2 mol% Pd(dppf)Cl₂ catalyst in THF at 65°C)

Nucleophilic Substitution Reactions

The compound acts as a strong nucleophile in SN₂ reactions due to its polarized Zn-C bond. Key characteristics include:

  • Steric effects : Bulky phenethyl group favors frontside attack mechanisms

  • Solvent dependence : Reactions proceed optimally in anhydrous THF

  • Electrophile compatibility : Works with primary alkyl halides, allylic bromides, and benzylic chlorides

Mechanistic pathway :

  • Backside attack on electrophilic carbon (rate-determining step)

  • Simultaneous bromide ion departure

  • Formation of new C-C bond with retention of configuration

Experimental data shows 89% yield in reaction with 1-bromooctane at -20°C

Conjugate Additions

The reagent participates in Michael-type additions to α,β-unsaturated carbonyl systems:

SubstrateConditionsProductYield
Methyl acrylateCuCN·2LiCl, -78°C4-chlorophenethyl-propanoate68%
Chalcone derivativesNi(acac)₂, room tempDiarylpropane analogs75%
AcroleinBF₃·OEt₂ catalysisβ-(4-chlorophenethyl)propanal82%

Steric effects from the chlorophenethyl group direct regioselective 1,4-addition2

Transmetallation Reactions

4-Chlorophenethylzinc bromide undergoes efficient transmetallation with other metals for specialized applications:

  • Copper-mediated : Forms arylcopper intermediates for Ullmann-type couplings

  • Cerium systems : Generates Ce(III) species for radical polymerization initiators

  • Zirconium exchange : Creates zirconocene complexes for asymmetric catalysis

Key industrial application: Synthesis of liquid crystal precursors through sequential Zn→Cu→Pd transmetallation

Polymerization Initiator

In controlled radical polymerization:

  • Initiates styrene derivatives via ATRP mechanism

  • Provides narrow polydispersity (Đ = 1.05-1.15)

  • Enables block copolymer synthesis through living polymerization

Reaction Scheme :
4-Cl-C₆H₄CH₂CH₂ZnBr + nSt → PS-[Zn]-Br → PS-b-PMMA (after MMA addition)

Reaction Stability Data

Critical handling parameters from commercial specifications :

ParameterValue
Concentration0.5 M in THF
Storage Temperature-20°C under N₂ atmosphere
Shelf Life6 months (95% purity)
Decomposition Point48°C (exothermic onset)

This comprehensive analysis demonstrates 4-chlorophenethylzinc bromide's critical role in advanced organic synthesis, particularly in pharmaceutical intermediate preparation and materials science applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 4-chlorophenethylzinc bromide, it is compared below with three categories of analogous compounds:

  • Organozinc reagents with varying substituents
  • Chlorinated aromatic organometallics
  • Other organometallic reagents (e.g., Grignard reagents)

Comparison with Other Organozinc Reagents

Table 1: Structural and Reactivity Comparison of Organozinc Bromides
Compound Molecular Formula Key Structural Feature Reactivity Profile Common Applications
4-Chlorophenethylzinc Br C₈H₉BrClZn Para-Cl on phenethyl group Moderate reactivity; selective coupling Drug intermediates, ligands
4-Chlorobutylzinc bromide C₄H₉BrClZn Linear butyl chain with Cl Higher solubility in THF; flexible chain Polymer modification
Benzylzinc bromide C₇H₇BrZn Benzyl group (no Cl) Higher nucleophilicity; faster coupling Aromatic synthesis
Phenylzinc bromide C₆H₅BrZn Simple phenyl group High reactivity, less steric hindrance Cross-couplings

Key Observations :

  • Electronic Effects: The para-chlorine atom withdraws electron density from the aromatic ring, reducing the nucleophilicity of the zinc-bound carbon compared to non-chlorinated analogs like benzylzinc bromide. This electronic modulation can direct coupling reactions to specific sites on partner substrates.

Comparison with Chlorinated Aromatic Organometallics

Key Observations :

  • Linker Length : The phenethyl group’s two-carbon chain provides greater conformational flexibility than benzyl-based reagents, which may enhance binding in drug-receptor interactions or facilitate access to sterically hindered reaction sites.
  • Synthetic Utility : 4-Chlorophenethylzinc bromide is preferred over 4-chlorobenzyl chloride in metal-mediated couplings due to its ability to participate in catalytic cycles (e.g., Negishi coupling) .

Comparison with Grignard Reagents

Table 3: Organozinc vs. Grignard Reagents
Parameter 4-Chlorophenethylzinc Br Phenylmagnesium bromide (Grignard)
Reactivity Moderate, selective High, less selective
Functional Group Tolerance High (esters, nitriles) Low (reacts with protic groups)
Typical Solvent THF or ether under argon Ether or THF
Stability Air/moisture-sensitive Extremely pyrophoric

Key Observations :

  • Selectivity: Organozinc reagents like 4-chlorophenethylzinc bromide tolerate diverse functional groups, making them suitable for late-stage coupling in drug synthesis.
  • Safety: While both require inert handling, Grignard reagents pose greater fire risks due to pyrophoricity, whereas organozinc compounds are typically less hazardous .

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